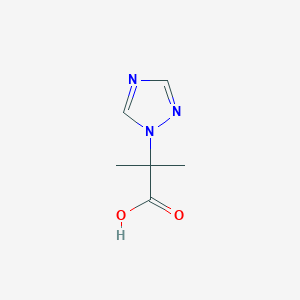

2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-6(2,5(10)11)9-4-7-3-8-9/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYWDFDMXREMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377597 | |

| Record name | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303148-48-3 | |

| Record name | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, a key intermediate in the production of various pharmaceutical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathways, mechanistic underpinnings, and practical experimental protocols. The guide emphasizes scientific integrity, providing field-proven insights and authoritative references to support the described methodologies.

Introduction: Significance of this compound

This compound is a crucial building block in medicinal chemistry, most notably as a precursor in the synthesis of non-steroidal aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer. The structural motif of a tertiary carboxylic acid linked to a 1,2,4-triazole ring provides a unique scaffold for interacting with the active site of various enzymes, making this and related compounds valuable intermediates in drug discovery and development. A deep understanding of its synthesis is therefore paramount for chemists working in this field.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic disconnections.

Scheme 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for this compound.

The most direct and industrially relevant approach involves the construction of the C-N bond between the triazole ring and the quaternary carbon center, followed by functional group interconversion to unveil the carboxylic acid. This leads to two viable synthetic routes:

-

Route A: The Nitrile Hydrolysis Pathway. This is arguably the most efficient route, proceeding through the key intermediate 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile.

-

Route B: The Ester Hydrolysis Pathway. This route involves the direct alkylation of 1,2,4-triazole with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the resulting ester.

This guide will focus primarily on Route A, as it generally offers advantages in terms of starting material availability and reaction efficiency.

Mechanistic Insights and Rationale

Synthesis of the Nitrile Intermediate: A Nucleophilic Substitution Approach

The formation of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile is achieved via a nucleophilic substitution reaction. 1,2,4-Triazole, being a weak acid, can be deprotonated by a suitable base to form the triazolide anion, a potent nucleophile. This anion then displaces a suitable leaving group on an acetone-derived electrophile. Acetone cyanohydrin, upon activation, serves as an excellent source for the 2-cyanopropan-2-yl cation equivalent.

The regioselectivity of the alkylation of 1,2,4-triazole is a critical consideration, as it possesses two potentially nucleophilic nitrogen atoms (N1 and N4). Generally, alkylation at the N1 position is favored, leading to the desired product.[1][2] The choice of solvent and base can influence this regioselectivity.

Hydrolysis of the Tertiary Nitrile: A Robust Transformation

The conversion of the nitrile intermediate to the final carboxylic acid is typically achieved through acid- or base-catalyzed hydrolysis.[3][4] Given the steric hindrance around the tertiary carbon, vigorous conditions are often required. Acid-catalyzed hydrolysis, often employing concentrated sulfuric or hydrochloric acid, proceeds through protonation of the nitrile nitrogen, rendering the carbon atom more electrophilic for nucleophilic attack by water.[1] This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[4]

Detailed Experimental Protocols

Disclaimer: These protocols are provided for informational purposes only. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile (Intermediate 1)

This procedure is adapted from general principles of triazole alkylation.

Reaction Scheme:

Caption: Synthesis of the nitrile intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4-Triazole | 69.07 | 10.0 g | 0.145 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 6.4 g | 0.160 |

| Acetone Cyanohydrin | 85.09 | 13.5 g | 0.159 |

| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,4-triazole (10.0 g, 0.145 mol) and anhydrous N,N-dimethylformamide (150 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in oil, 6.4 g, 0.160 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Add acetone cyanohydrin (13.5 g, 0.159 mol) dropwise via the dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile as a colorless oil or low-melting solid.

Hydrolysis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile to this compound (Target Compound)

This procedure is based on general methods for the hydrolysis of sterically hindered nitriles.[3][4]

Reaction Scheme:

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile | 136.16 | 10.0 g | 0.073 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium Hydroxide (for neutralization) | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile (10.0 g, 0.073 mol) to a mixture of sulfuric acid (50 mL) and water (50 mL). Caution: The addition is exothermic.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g).

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4. The product may precipitate at this point.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous solution with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to afford pure this compound as a white crystalline solid.

Characterization Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, COOH), 8.5 (s, 1H, triazole-H), 7.9 (s, 1H, triazole-H), 1.6 (s, 6H, 2 x CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 175.0 (C=O), 151.0 (triazole-CH), 145.0 (triazole-CH), 60.0 (quaternary C), 25.0 (CH₃).

-

IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1720 (C=O), 1500, 1450.

-

Mass Spectrometry (ESI+): m/z 156.08 [M+H]⁺.

Safety and Handling

-

1,2,4-Triazole: Harmful if swallowed. Causes skin and serious eye irritation.

-

Sodium Hydride: Reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage.

-

Acetone Cyanohydrin: Fatal if swallowed, in contact with skin, or if inhaled.

-

N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. May damage fertility or the unborn child.

-

Sulfuric Acid: Causes severe skin burns and eye damage.

-

Sodium Hydroxide: Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents with appropriate engineering controls and personal protective equipment.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the pharmaceutical industry. The nitrile hydrolysis pathway presented in this guide offers an efficient and reliable method for obtaining this valuable intermediate. Careful attention to reaction conditions, particularly the regioselectivity of the initial alkylation and the vigorous conditions required for the final hydrolysis, is key to a successful synthesis. The information provided herein, grounded in established chemical principles, should serve as a valuable resource for researchers and developers in the field.

References

- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 3. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chemguide.co.uk [chemguide.co.uk]

chemical properties of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

An In-Depth Technical Guide to the Chemical Properties of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The molecule uniquely combines the structural rigidity and hydrogen bonding capabilities of a 1,2,4-triazole ring with the functional handle of a carboxylic acid. This document details its molecular structure, physicochemical properties, plausible synthetic routes, and spectroscopic signature. Furthermore, it explores the compound's chemical reactivity, stability profile, and its potential applications as a versatile building block in medicinal chemistry, drawing parallels with established pharmacophores. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's behavior and potential.

Molecular Structure and Physicochemical Properties

This compound (C₆H₉N₃O₂) is a unique molecule featuring a quaternary carbon center linking a 1,2,4-triazole ring, two methyl groups, and a carboxylic acid moiety. This architecture imparts a combination of properties derived from its constituent parts. The triazole ring is a stable aromatic system known for its ability to participate in hydrogen bonding and its metabolic stability, making it a privileged scaffold in drug design.[1][2] The propanoic acid group provides a site for ionic interactions and a handle for further chemical modification, such as the formation of esters or amides.[3][4]

Table 1: Compound Identifiers and Key Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 303148-48-3 | [5] |

| Molecular Formula | C₆H₉N₃O₂ | [5][6] |

| Molecular Weight | 155.15 g/mol | - |

| Monoisotopic Mass | 155.06947 Da | [6] |

| SMILES | CC(C)(C(=O)O)N1C=NC=N1 | [6] |

| InChIKey | XCYWDFDMXREMCT-UHFFFAOYSA-N | [6] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Discussion |

| pKa (Strongest Acidic) | ~4.8 | The carboxylic acid is the primary acidic proton. Its acidity is comparable to that of 2-methylpropanoic acid.[7] |

| XlogP | 0.3 | This value indicates a relatively balanced lipophilicity, suggesting moderate solubility in both polar and non-polar environments. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 4 | The two triazole nitrogens and the two carboxylic oxygen atoms. |

| Polar Surface Area | 73.4 Ų | The significant polar surface area, contributed by the triazole and carboxylic acid groups, influences cell permeability and solubility. |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the N-alkylation of 1H-1,2,4-triazole. This approach is logical because 1H-1,2,4-triazole is a readily available starting material, and the alkylating agent can be prepared from α-hydroxyisobutyric acid or a related precursor. The use of a strong base is crucial for deprotonating the triazole ring, creating a potent nucleophile that readily attacks the electrophilic carbon of the alkylating agent.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C with stirring. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the triazole ring, making it nucleophilic.

-

Slowly add a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF. Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl 2-bromo-2-methylpropanoate (1.05 equivalents) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired ester intermediate.

Step 2: Saponification to this compound

-

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH, 2.0 equivalents) and stir the mixture at room temperature or gentle heat (e.g., 40 °C) until the reaction is complete (monitored by TLC). Causality: NaOH mediates the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 by the slow addition of 1M hydrochloric acid (HCl).

-

The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over Na₂SO₄, filter, and remove the solvent in vacuo to yield the final product, which can be further purified by recrystallization.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signals | Rationale |

| ¹H NMR | δ ~1.7-1.9 ppm (singlet, 6H)δ ~8.0-8.2 ppm (singlet, 1H)δ ~8.5-8.7 ppm (singlet, 1H)δ ~10-12 ppm (broad singlet, 1H) | The two equivalent methyl groups (CH₃) on the quaternary carbon appear as a single peak. The two protons on the triazole ring (C3-H and C5-H) are chemically non-equivalent and will appear as distinct singlets in the aromatic region. The carboxylic acid proton (COOH) is exchangeable and appears as a broad signal at a downfield chemical shift. |

| ¹³C NMR | δ ~22-25 ppmδ ~65-70 ppmδ ~145-148 ppmδ ~150-153 ppmδ ~175-180 ppm | Signal for the two equivalent methyl carbons. Signal for the quaternary carbon (C(CH₃)₂). Signal for the C5 carbon of the triazole ring. Signal for the C3 carbon of the triazole ring. Signal for the carbonyl carbon of the carboxylic acid. |

| Mass Spec (ESI+) | m/z = 156.0768 [M+H]⁺ | The mass corresponding to the protonated molecule is the expected base peak in electrospray ionization mode. |

| FT-IR (cm⁻¹) | ~2500-3300 (broad)~1700-1725 (strong)~1500-1550 (medium) | O-H stretch of the carboxylic acid. C=O stretch of the carboxylic acid. C=N and C=C stretches of the triazole ring. |

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its two primary functional groups: the carboxylic acid and the 1,2,4-triazole ring.

-

Carboxylic Acid Reactivity : The -COOH group is a versatile handle for derivatization. It can be readily converted into esters (Fischer esterification), amides (via activation with reagents like SOCl₂ or peptide coupling agents), or reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. These reactions are fundamental in medicinal chemistry for creating prodrugs or linking the molecule to other scaffolds.[4]

-

Triazole Ring Reactivity : The 1,2,4-triazole ring is generally aromatic and chemically robust. It is stable to many oxidative and reductive conditions. The nitrogen atoms can act as ligands to coordinate with metal ions. The ring is also known to be metabolically stable, a desirable property in drug candidates.[1]

-

Stability and Degradation : Like other triazole-containing compounds, this compound is expected to be stable under normal storage conditions. However, environmental degradation may occur. Studies on triazole fungicides show that degradation can be influenced by factors such as UV light (photolysis), pH (hydrolysis, particularly at extreme pH), and microbial action in soil and water.[8] The molecule's persistence will be context-dependent, but the core heterocyclic structure is generally resilient.

Potential Reactivity and Degradation Pathways

Caption: Key reactions and potential degradation routes.

Relevance in Medicinal Chemistry and Drug Development

The structural motif of this compound is highly relevant to drug discovery for several reasons:

-

Privileged Pharmacophore : The 1,2,4-triazole ring is a key component in numerous approved drugs, including antifungals (e.g., fluconazole), antivirals, and anticancer agents.[3][9] Its ability to act as a bioisostere for amide or ester groups, coupled with its metabolic stability and hydrogen bonding capacity, makes it an attractive scaffold for interacting with biological targets.[9]

-

Propionic Acid Moiety : The 2-arylpropionic acid structure is the cornerstone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[3] While this molecule is not an arylpropionic acid, it serves as a non-classical analogue, and its derivatives could be explored for similar anti-inflammatory or analgesic activities.

-

Versatile Building Block : As a bifunctional molecule, it serves as an excellent starting point for generating compound libraries. The carboxylic acid can be used to attach the molecule to various other pharmacophores, while the triazole ring provides a stable core with defined stereoelectronic properties.

Conclusion

This compound is a compound with significant potential, underpinned by its robust chemical properties. Its synthesis is straightforward, and its structure is readily characterized by standard analytical methods. The presence of both a stable, drug-like triazole ring and a reactive carboxylic acid handle makes it an exceptionally valuable building block for the development of novel therapeutic agents and functional materials. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpda.org [ijpda.org]

- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. This compound, CasNo.303148-48-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 6. PubChemLite - this compound (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

- 7. Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Triazole Moiety in Drug Discovery: An In-Depth Mechanistic Guide to 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid Analogs as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and diverse pharmacological activities. This technical guide delves into the mechanism of action of a specific analog, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid, identified as a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Through a comprehensive analysis of its molecular interactions and downstream signaling, we illuminate the pathway by which this compound modulates lipid metabolism, offering significant therapeutic potential for cardiovascular diseases. This guide provides a detailed exploration of the underlying biochemistry, experimental validation protocols, and the broader context of triazole derivatives in modern drug discovery.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties, including hydrogen bonding capacity, dipole character, and resistance to metabolic degradation. These attributes have made it a favored pharmacophore in the design of a wide array of therapeutic agents with activities spanning:

-

Antifungal: Fluconazole and itraconazole are hallmark examples of triazole-based drugs that inhibit fungal cytochrome P450 enzymes.[1]

-

Antiviral: Ribavirin, a broad-spectrum antiviral drug, incorporates a triazole carboxamide moiety.

-

Anticancer: Anastrozole and letrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer.

-

Anti-inflammatory: Numerous 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties, often through the modulation of cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[2][3][4]

The propanoic acid moiety, also present in the subject compound, is a structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for synergistic or multifaceted pharmacological effects. The convergence of the 1,2,4-triazole scaffold with a propanoic acid side chain in the compound of interest, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (herein referred to as LY518674 for brevity), has led to the discovery of a potent and selective modulator of a key nuclear receptor involved in lipid homeostasis.[5]

Core Mechanism of Action: Selective PPARα Agonism

The primary mechanism of action for LY518674 is its function as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.

Upon activation by a ligand like LY518674, PPARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated complex then heterodimerizes with the retinoid X receptor (RXR). The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism.

Figure 1: Simplified signaling pathway of PPARα activation by LY518674.

Downstream Effects on Lipid Metabolism: Enhancing "Good" Cholesterol

A significant consequence of PPARα activation by LY518674 is the marked increase in high-density lipoprotein cholesterol (HDL-c), often referred to as "good" cholesterol.[5] This effect is primarily mediated by the upregulation of Apolipoprotein A-1 (ApoA-1), the primary protein component of HDL particles.

Experimental evidence has robustly demonstrated that LY518674:

-

Increases ApoA-1 mRNA Levels: In vivo studies using human ApoA-1 transgenic mice showed a dose-dependent increase in hepatic ApoA-1 mRNA levels following treatment with LY518674.[5]

-

Stimulates ApoA-1 Secretion: Liver slices from animals treated with the compound secreted significantly more ApoA-1 compared to controls. Furthermore, cultured hepatocytes treated with LY518674 exhibited a notable increase in ApoA-1 secretion.[5]

-

Promotes de novo Synthesis of ApoA-1: The increased secretion of ApoA-1 was associated with a higher incorporation of radiolabeled methionine, indicating new protein synthesis.[5]

The culmination of these effects is a substantial elevation in circulating HDL-c levels, a key factor in reverse cholesterol transport and a reduction in cardiovascular disease risk.

Quantitative Data Summary

| Parameter | Effect of LY518674 | Reference |

| PPARα Agonist Potency (IC50) | ~24 nM | [5] |

| HDL-c Elevation (in vivo) | 208 ± 15% increase at optimal dose | [5] |

| ApoA-1 Secretion (liver slices) | 3- to 6-fold increase | [5] |

| ApoA-1 Secretion (hepatocytes) | 50% increase | [5] |

Experimental Protocols for Mechanistic Validation

The elucidation of LY518674's mechanism of action relies on a suite of well-established biochemical and molecular biology techniques.

In Vitro PPARα Activation Assay

Objective: To determine the potency and selectivity of the compound as a PPARα agonist.

Methodology:

-

Cell Culture: Transfect a suitable cell line (e.g., HEK293) with expression vectors for full-length human PPARα and a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter.

-

Compound Treatment: Plate the transfected cells and treat with a range of concentrations of LY518674.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Selectivity: Perform parallel assays with other PPAR isoforms (γ and δ) to assess selectivity.

References

- 1. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico Profiling of Novel Chemical Entities: A Case Study on 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

Abstract

In the landscape of modern drug discovery, the early and accurate characterization of lead compounds is paramount to mitigating downstream failures and reducing development costs. In silico computational models provide a rapid, cost-effective, and resource-efficient methodology for predicting the physicochemical, pharmacokinetic, and toxicological profiles of novel chemical entities before significant investment in chemical synthesis and in vitro testing. This guide provides a comprehensive, step-by-step workflow for generating a robust preclinical profile of a novel compound, using 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid as a representative case study. We will delve into the theoretical underpinnings of key predictive models, detail the practical application of widely accessible and validated web-based tools, and synthesize the resulting data into an integrated assessment. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for informed decision-making in early-stage discovery projects.

Introduction: The Rationale for Predictive Modeling

The path from a hit compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties or unforeseen toxicity. The ability to predict these liabilities computationally allows for the early prioritization of candidates with a higher probability of success. This "fail fast, fail cheap" paradigm is a cornerstone of efficient drug development.

This guide uses this compound, a novel small molecule, to illustrate a standard operating procedure for in silico characterization. The methodologies described herein are compound-agnostic and can be applied to any small molecule of interest. Our approach is grounded in utilizing a curated selection of publicly accessible, well-regarded predictive platforms, ensuring the reproducibility and accessibility of the workflow.

The Subject Molecule: Structure and Standardization

The first and most critical step in any computational analysis is the accurate and standardized representation of the molecule. The subject of our case study is This compound .

-

Molecular Formula: C6H9N3O2

-

Canonical SMILES: CC(C)(C(=O)O)n1cncn1

-

Structure:

The Simplified Molecular Input Line Entry System (SMILES) is a universal format that serves as the input for most predictive tools. It is imperative to use the canonical SMILES string to ensure consistency across different platforms.

Workflow for Comprehensive In Silico Profiling

Our predictive workflow is designed as a multi-tiered process, moving from fundamental physicochemical properties to complex biological interactions and potential liabilities. This systematic approach ensures that each layer of data informs the next, building a holistic profile of the compound.

Caption: High-level workflow for in silico compound profiling.

Part I: Physicochemical & Drug-Likeness Assessment

Physicochemical properties govern how a molecule behaves in a biological environment, influencing everything from solubility to membrane permeability. We utilize the SwissADME web server for this analysis due to its comprehensive and user-friendly nature.

Experimental Protocol: SwissADME Analysis

-

Navigate to the SwissADME homepage.

-

Input Data: In the "List of SMILES" text box, paste the canonical SMILES string: CC(C)(C(=O)O)n1cncn1.

-

Execute: Click the "Run" button to initiate the calculations.

-

Data Collection: The results page will display several tables. Collect the relevant data from the "Physicochemical properties," "Lipophilicity," "Water Solubility," and "Pharmacokinetics" sections.

Results: Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 155.15 g/mol | Conforms to Lipinski's Rule (<500), indicating good potential for absorption and diffusion. |

| Log P (iLOGP) | -1.07 | Indicates high hydrophilicity. May result in poor lipid membrane permeability but good solubility. |

| Log S (ESOL) | -0.16 | Corresponds to a classification of "Very Soluble," which is highly desirable for formulation. |

| Topological Polar Surface Area (TPSA) | 81.56 Ų | Below the 140 Ų threshold, suggesting good potential for oral bioavailability. |

| H-Bond Acceptors | 5 | Within Lipinski's Rule limit (<10). |

| H-Bond Donors | 1 | Within Lipinski's Rule limit (<5). |

| Lipinski's Rule Violations | 0 | The compound passes all criteria, suggesting good "drug-likeness" from a physicochemical standpoint. |

Interpretation and Causality

The data immediately provides a favorable initial impression. The low molecular weight and TPSA are strong indicators of good oral bioavailability. The negative LogP value, driven by the carboxylic acid and triazole moieties, predicts high water solubility. While extreme hydrophilicity can sometimes hinder passive diffusion across the gut wall, the overall profile, with zero Lipinski violations, is promising.

Part II: Pharmacokinetic (ADME) Profiling

Here, we predict how the body will process the compound. We continue to use SwissADME for its robust models on absorption and metabolism and supplement with the pkCSM server for a broader view.

Experimental Protocol: pkCSM Analysis

-

Navigate to the pkCSM "Predict ADMET" homepage.

-

Input Data: Paste the SMILES string CC(C)(C(=O)O)n1cncn1 into the input area. Alternatively, you can upload a .smi file.

-

Execute: Click the "Submit" button.

-

Data Collection: Collect the relevant predictions from the "Absorption," "Metabolism," and "Excretion" tabs on the results page.

Results: Predicted ADME Properties

| Parameter | Tool | Predicted Value / Outcome | Interpretation & Significance |

| GI Absorption | SwissADME | High | The model predicts efficient absorption from the gastrointestinal tract, a key requirement for most oral drugs. |

| Blood-Brain Barrier (BBB) Permeant | SwissADME | No | The compound is predicted to not cross the BBB, which is desirable for peripherally acting drugs to avoid CNS side effects. |

| P-gp Substrate | SwissADME | No | Not being a substrate for the P-glycoprotein efflux pump is favorable, as it reduces the risk of drug resistance. |

| CYP1A2 Inhibitor | SwissADME | No | Low risk of drug-drug interactions with substrates of this major CYP isoform. |

| CYP2C19 Inhibitor | SwissADME | No | Low risk of drug-drug interactions with substrates of this major CYP isoform. |

| CYP2C9 Inhibitor | SwissADME | No | Low risk of drug-drug interactions with substrates of this major CYP isoform. |

| CYP2D6 Inhibitor | SwissADME | No | Low risk of drug-drug interactions with substrates of this major CYP isoform. |

| CYP3A4 Inhibitor | SwissADME | No | Low risk of interactions with a wide range of co-administered drugs metabolized by the most prominent CYP isoform. |

| Total Clearance | pkCSM | 0.535 log(ml/min/kg) | This predicts a moderate rate of clearance from the body, suggesting a reasonable dosing interval may be achievable. |

ADME Profile Synthesis

The ADME predictions are highly encouraging. The compound is flagged as having high gastrointestinal absorption and, crucially, is not predicted to be an inhibitor of any of the five major cytochrome P450 (CYP) enzymes. CYP inhibition is a common cause of adverse drug-drug interactions, and this clean profile significantly de-risks the compound from a metabolic standpoint. The predicted inability to cross the BBB makes it a suitable candidate for therapeutic targets outside the central nervous system.

Caption: Predicted ADME pathway for the subject compound.

Part III: Toxicological & Safety Assessment

Early identification of potential toxicity is arguably the most critical application of in silico modeling. For this step, we use the ProTox-II web server, which incorporates a large database of toxicological data to predict a variety of endpoints.

Experimental Protocol: ProTox-II Analysis

-

Navigate to the ProTox-II homepage.

-

Select Input Method: Choose "Draw a molecule" or "Paste SMILES."

-

Input Data: Paste the SMILES string CC(C)(C(=O)O)n1cncn1.

-

Execute: Click "Start prediction" to submit the job.

-

Data Collection: From the results page, gather the predictions for oral toxicity, organ toxicity, and toxicological endpoints.

Results: Predicted Toxicological Profile

| Endpoint | Predicted Value / Outcome | Confidence | Interpretation & Significance |

| LD50 (Oral, Rat) | 2000 mg/kg | 70.38% | This value places the compound in Toxicity Class 4 (Harmful if swallowed), indicating relatively low acute toxicity. |

| Hepatotoxicity | Inactive | 69.83% | The model predicts a low probability of causing drug-induced liver injury, a major reason for drug withdrawal. |

| Carcinogenicity | Inactive | 74.52% | Low predicted risk of causing cancer. |

| Mutagenicity (Ames) | Inactive | 84.77% | High confidence prediction of being non-mutagenic, which is a critical safety hurdle. |

| hERG Inhibition | Inactive (pkCSM) | - | Predicted to be a non-inhibitor of the hERG potassium channel, reducing the risk of drug-induced cardiotoxicity. |

Safety Profile Synthesis

The predicted safety profile is remarkably clean. The compound is classified with low acute toxicity (Class 4). More importantly, it is predicted to be negative for key chronic and specific organ toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity. The prediction of non-inhibition for the hERG channel (a common and critical cardiotoxicity liability) further strengthens its safety profile. While these predictions require experimental validation, they provide a strong basis for moving forward with low initial safety concerns.

Integrated Assessment and Conclusion

Synthesizing all in silico data, this compound presents as a highly promising preclinical candidate from a drug properties perspective.

-

Strengths:

-

Excellent Drug-Likeness: Complies with Lipinski's Rule of Five with a favorable low molecular weight and TPSA.

-

Favorable ADME Profile: Predicted to have high GI absorption, a clean CYP inhibition profile, and confinement to the periphery (no BBB penetration).

-

Low Toxicity Risk: Predicted to have low acute toxicity and is negative for major liabilities such as mutagenicity, hepatotoxicity, and hERG inhibition.

-

High Solubility: Predicted to be very soluble, which simplifies formulation and bioavailability studies.

-

-

Potential Weaknesses:

-

High Hydrophilicity: The very low LogP (-1.07) might, in some cases, limit passive diffusion across cell membranes, although this is offset by the strong prediction of high GI absorption. This property would need to be confirmed experimentally.

-

Final Recommendation: Based on this comprehensive in silico assessment, this compound is a strong candidate for progression to chemical synthesis and subsequent in vitro validation. The predictive data suggests a low risk of failure due to poor ADMET properties. The next steps should focus on experimentally verifying the key predictions: aqueous solubility, LogP, permeability (e.g., using a PAMPA or Caco-2 assay), and screening against a panel of CYP enzymes.

This case study demonstrates the power of a structured, multi-tool in silico workflow to build a detailed, actionable profile of a novel chemical entity, enabling data-driven decisions and conserving valuable resources in the drug discovery pipeline.

An In-Depth Technical Guide to the Stability and Degradation of 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability and degradation pathways of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. Intended for researchers, scientists, and drug development professionals, this document synthesizes foundational principles of forced degradation with the specific structural attributes of the target molecule. It outlines detailed experimental protocols for stress testing under hydrolytic, oxidative, photolytic, and thermal conditions, in accordance with ICH guidelines. Furthermore, it details the development of a stability-indicating analytical method and provides a predictive analysis of potential degradation products. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions, formulation development, and establishing appropriate storage conditions.

Introduction: The Imperative for Stability Assessment

In pharmaceutical development, a thorough understanding of a molecule's intrinsic stability is paramount. It directly influences the safety, efficacy, and shelf-life of a potential drug product.[1] The compound this compound, featuring a stable carboxylic acid moiety and a heterocyclic 1,2,4-triazole ring, presents a unique stability profile. The 1,2,4-triazole scaffold is a well-established pharmacophore in numerous therapeutic agents, valued for its metabolic stability and diverse biological activities.[2][3]

Forced degradation studies, or stress testing, are the cornerstone of this understanding. By subjecting the molecule to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the specificity of analytical methods.[4][5] This guide provides the scientific rationale and detailed protocols to systematically investigate the stability of this compound.

Physicochemical Profile

A foundational understanding of the molecule's properties is essential before commencing stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₉N₃O₂ | N/A |

| Molecular Weight | 155.15 g/mol | N/A |

| CAS Number | 303148-48-3 | N/A |

| Structure |  | N/A |

| Predicted XlogP | 0.3 | N/A |

Note: The structure image is a representation. Sourcing the official structure from a chemical database is recommended.

Predicted Degradation Pathways

The chemical structure of this compound contains two primary functional groups of interest for degradation: the 1,2,4-triazole ring and the propanoic acid group.

-

Hydrolytic Degradation : The 1,2,4-triazole ring is generally stable to hydrolysis under neutral conditions.[6] However, under strongly acidic or basic conditions, cleavage of the heterocyclic ring is a potential pathway, although this often requires harsh conditions.[7][8] The carboxylic acid and the C-N bond connecting the two moieties are expected to be relatively stable.

-

Oxidative Degradation : The nitrogen-rich triazole ring is a potential site for oxidation. Attack by radical species, such as those generated from hydrogen peroxide, could lead to N-oxides or ring-opened products.[2]

-

Thermal Degradation : The most probable thermal degradation pathway is the decarboxylation of the propanoic acid moiety, especially at elevated temperatures.[9][10] This would result in the loss of CO₂ and the formation of the corresponding isopropyl-triazole derivative.

-

Photodegradation : Triazole fungicides are known to be susceptible to photodegradation.[11][12][13] The triazole ring can absorb UV radiation, leading to the formation of reactive intermediates and subsequent degradation into various smaller compounds.[14]

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 4. library.dphen1.com [library.dphen1.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. homework.study.com [homework.study.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of 1,2,4-Triazole Fungicides in the Environment [ere.ac.cn]

- 14. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

Introduction: A Guide to Investigating a Novel Triazole Compound

The 1,2,4-triazole moiety is a cornerstone of many pharmacologically active compounds, most notably in the realm of antifungal agents where they function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] The structural motif of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS No. 303148-48-3) suggests its potential as a bioactive molecule.[3] Beyond antifungal activity, derivatives of 1,2,4-triazole have demonstrated a wide range of biological effects, including anti-inflammatory and anticancer properties.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro investigation of this compound. As a novel compound with limited publicly available data, the initial steps of characterization are crucial. This guide, therefore, not only provides detailed protocols for assessing its potential antifungal, anticancer, and anti-inflammatory activities but also emphasizes the foundational steps of determining its solubility and stability, which are critical for reliable and reproducible in vitro studies.

PART 1: Foundational Steps - Compound Handling and Preparation

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Determining Solubility: A Critical First Step

The solubility of a compound is a critical parameter for in vitro assays. The following protocol outlines a method to determine the solubility of this compound in common laboratory solvents.

Protocol 1: Solubility Determination

-

Solvent Selection: Prepare small, labeled vials of common, cell-culture compatible solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.

-

Serial Additions:

-

Weigh out a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, measured volume of the chosen solvent (e.g., 10 µL).

-

Vortex thoroughly for 1-2 minutes.

-

Visually inspect for complete dissolution against a contrasting background.

-

If the compound has not fully dissolved, continue adding the solvent in small, measured increments, vortexing after each addition, until the compound is fully dissolved.

-

-

Calculation: Calculate the solubility in mg/mL and convert to a molar concentration.

-

Documentation: Record the maximum solubility achieved for each solvent.

Preparation of Stock Solutions

Once a suitable solvent and solubility are determined, a concentrated stock solution can be prepared. DMSO is a common choice for dissolving small molecules for in vitro assays.

Protocol 2: Stock Solution Preparation

-

Calculation: Based on the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM), calculate the required mass of the compound and volume of solvent.

-

Dissolution: In a sterile microcentrifuge tube or vial, dissolve the weighed compound in the calculated volume of high-purity, sterile-filtered DMSO.

-

Verification: Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but be mindful of potential compound degradation.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Assessing Stability in Cell Culture Media

The stability of the compound in your experimental media is crucial for interpreting results. A simple method to assess this is to incubate the compound in the media for the duration of your planned experiment and then analyze for any degradation, though this may require analytical techniques like HPLC. A more straightforward initial check is for any precipitation.

Protocol 3: Media Stability Check

-

Preparation: Prepare a working solution of the compound in your chosen cell culture medium at the highest concentration you plan to test.

-

Incubation: Incubate the solution under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the intended duration (e.g., 24, 48, or 72 hours).

-

Observation: At regular intervals, visually inspect the solution for any signs of precipitation.

-

Functional Check (Optional): If possible, you can compare the activity of the freshly prepared solution with the incubated solution in a preliminary assay to check for any loss of function.

PART 2: In Vitro Application Protocols

Based on the known activities of 1,2,4-triazole derivatives, the following sections provide detailed protocols to investigate the potential antifungal, anticancer, and anti-inflammatory properties of this compound.

Antifungal Activity Assessment

The primary expected activity of a novel triazole compound is antifungal. The Clinical and Laboratory Standards Institute (CLSI) M27-A2 broth microdilution method is a standardized and widely accepted protocol for testing the susceptibility of yeasts to antifungal agents.[1][2][5]

Protocol 4: Antifungal Susceptibility Testing (CLSI M27-A2 Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against pathogenic yeast strains (e.g., Candida albicans, Cryptococcus neoformans). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test compound stock solution (in DMSO)

-

Positive control antifungal (e.g., Fluconazole)

-

Yeast strains (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader

Workflow Diagram:

Antifungal Susceptibility Workflow

Step-by-Step Procedure:

-

Compound Dilution Plate Preparation:

-

In a sterile 96-well plate, perform a 2-fold serial dilution of the test compound in RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

-

Include wells for a positive control (a known antifungal like Fluconazole), a negative control (no compound, only inoculum), and a sterility control (no inoculum, only medium).

-

-

Inoculum Preparation:

-

Culture the yeast strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours at 35°C.

-

Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.

-

-

Inoculation and Incubation:

-

Add the prepared yeast inoculum to each well of the compound dilution plate, except for the sterility control wells.

-

Incubate the plate at 35°C for 24 to 48 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity or by reading the optical density at 600 nm using a microplate reader.

-

The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth in the control well.

-

Data Presentation:

| Compound | Yeast Strain | MIC (µg/mL) |

| Test Compound | C. albicans ATCC 90028 | |

| Fluconazole | C. albicans ATCC 90028 | |

| Test Compound | C. neoformans H99 | |

| Fluconazole | C. neoformans H99 |

Anticancer Activity Assessment

Many bioactive molecules exhibit cytotoxic effects against cancer cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol 5: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on a selected cancer cell line (e.g., HeLa, A549, HepG2).

Materials:

-

Test compound stock solution (in DMSO)

-

Positive control cytotoxic agent (e.g., Doxorubicin)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom microtiter plates

Workflow Diagram:

Anticancer Activity Workflow

Step-by-Step Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Include wells for a positive control (Doxorubicin), a vehicle control (medium with the same concentration of DMSO), and a negative control (untreated cells).

-

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition and Incubation:

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Reading:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity Assessment

Triazole derivatives have been reported to possess anti-inflammatory properties.[4] A common in vitro model for inflammation involves stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs), with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines like TNF-α and IL-6.[8][9][10][11][12]

Protocol 6: Cytokine Release Assay in LPS-Stimulated PBMCs

Objective: To evaluate the ability of the test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated human PBMCs.

Materials:

-

Test compound stock solution (in DMSO)

-

Positive control anti-inflammatory agent (e.g., Dexamethasone)

-

Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

-

Complete RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for human TNF-α and IL-6

Workflow Diagram:

Anti-inflammatory Activity Workflow

Step-by-Step Procedure:

-

PBMC Seeding:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Add the compound dilutions to the cells and incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells before stimulation.

-

-

LPS Stimulation:

-

Add LPS to the wells to a final concentration of 10-100 ng/mL.

-

Include appropriate controls: untreated cells, cells treated with LPS only, cells treated with LPS and a positive control (Dexamethasone), and cells treated with the compound alone to check for any cytotoxic effects.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

-

-

Cytokine Measurement:

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC50 value for the inhibition of each cytokine. It is also advisable to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its fundamental properties and exploring its potential biological activities, researchers can generate the foundational data necessary for further investigation and development. The causality-driven approach to these protocols, from solubility determination to functional assays, ensures a scientifically sound basis for elucidating the pharmacological profile of this novel compound.

References

- 1. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.303148-48-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. atcc.org [atcc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. researchgate.net [researchgate.net]

- 10. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. spandidos-publications.com [spandidos-publications.com]

Application Notes & Protocols: Evaluating 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid as a Novel Antifungal Agent

Executive Summary

The escalating threat of drug-resistant fungal infections necessitates the urgent development of new antifungal agents with novel mechanisms or improved efficacy. Triazole-based compounds have long been a cornerstone of antifungal therapy, primarily through their targeted inhibition of ergosterol biosynthesis. This document provides a comprehensive guide for the initial investigation of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid , a novel compound, as a potential antifungal candidate. We present a structured, field-proven workflow—from initial susceptibility screening to preliminary mechanism of action and cytotoxicity studies. Each protocol is detailed with step-by-step instructions and explains the scientific rationale behind key experimental choices, ensuring a robust and self-validating research framework.

Introduction: The Triazole Scaffold in Antifungal Research

The 1,2,4-triazole ring is a critical pharmacophore in medicinal chemistry, forming the core of numerous successful antifungal drugs like fluconazole and voriconazole.[1][2] These agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol.[1][3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and arrests fungal growth.[5][6][7] The structural divergence between fungal and human CYP51 enzymes provides a basis for selective toxicity, a key attribute of successful antifungal agents.[8][9]

The compound This compound incorporates the essential triazole moiety, suggesting a potential for antifungal activity. Its unique propanoic acid side chain may influence its solubility, cell permeability, and binding affinity to the target enzyme, warranting a thorough investigation. This guide outlines the necessary protocols to systematically evaluate its potential.

Hypothesized Mechanism of Action: Targeting Ergosterol Biosynthesis

Based on its structural similarity to known triazole antifungals, the primary hypothesis is that this compound acts by inhibiting CYP51. The nitrogen atom at position 4 of the triazole ring is expected to coordinate with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[1][3] This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately compromising fungal membrane function and inhibiting growth.[4][8]

References

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid in Human Plasma by LC-MS/MS

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, a small molecule of interest in pharmaceutical development, in human plasma. A robust and sensitive method utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is detailed. The protocol encompasses sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with ICH Q2(R2) guidelines.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for the quantification of this analyte in a complex biological matrix.

Introduction

This compound is a compound of interest in drug discovery and development. Accurate quantification in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The polar nature of this carboxylic acid and the complexity of plasma present analytical challenges, including potential matrix effects and the need for high sensitivity.[5][6]

This application note details a highly selective and sensitive LC-MS/MS method designed to overcome these challenges. The methodology is built upon established principles of bioanalytical method development, including efficient sample preparation through protein precipitation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry.[7][8] The validation framework is aligned with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][3][9]

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis. The key stages are outlined in the diagram below.

Caption: High-level overview of the analytical workflow.

Materials and Reagents

-

Analytes: this compound (Reference Standard, >99% purity), Isotopically Labeled Internal Standard (IS), e.g., this compound-d4.

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

-

Biological Matrix: Blank Human Plasma (K2-EDTA as anticoagulant).

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.

Detailed Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative method. Using a stable, isotopically labeled internal standard is best practice to compensate for variability in sample preparation and instrument response.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5 mg of the reference standard and the internal standard into separate volumetric flasks.

-

Dissolve in methanol to achieve a final concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve and quality control samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

-

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the analytical column.[7][10] Acetonitrile is chosen as it efficiently precipitates proteins while ensuring the analyte remains in the supernatant.

-

Allow all plasma samples (calibration standards, quality controls, and unknown samples) to thaw at room temperature.

-

Vortex each sample for 10 seconds to ensure homogeneity.

-

Aliquot 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Dilute the supernatant with 100 µL of deionized water containing 0.1% formic acid. This step improves peak shape and compatibility with the reversed-phase mobile phase.

-

Seal the plate/vials and place in the autosampler for analysis.

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

Rationale: A reversed-phase C18 column is selected for its versatility in retaining and separating small polar molecules.[11][12] The use of a gradient elution with acidified mobile phases (formic acid) is crucial for good peak shape and efficient ionization in positive electrospray mode. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[5][7]

| Parameter | Condition |

| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290) |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Thermo TSQ Altis) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of standard Analyte (Q1/Q3): e.g., 170.1 -> 126.1 IS (Q1/Q3): e.g., 174.1 -> 130.1 |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Method Validation

The analytical method must be validated to demonstrate its fitness for purpose, following the principles outlined in ICH Q2(R2).[1][3]

| Parameter | Acceptance Criteria |

| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma. |

| Linearity & Range | A linear regression (1/x² weighting) should produce a correlation coefficient (r²) ≥ 0.99. The proposed range is 1 - 1000 ng/mL. |

| Accuracy & Precision | Intra- and inter-day accuracy (% bias) should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision (%RSD) should not exceed 15% (20% at LLOQ). Evaluated at LLOQ, Low QC, Mid QC, and High QC levels. |

| Matrix Effect | The matrix factor, calculated from the response in post-extraction spiked samples versus neat solutions, should be consistent across different lots of plasma. The IS-normalized matrix factor should have a %RSD ≤ 15%. |

| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. While high recovery is desirable, consistency is more critical. |

| Stability | Analyte stability should be demonstrated under various conditions: - Freeze-Thaw Stability: After three freeze-thaw cycles. - Short-Term Stability: At room temperature for at least 4 hours. - Post-Preparative Stability: In the autosampler for the expected duration of the analytical run. - Long-Term Stability: Frozen at -80°C for an extended period (e.g., 30 days). |

Conclusion

This application note provides a detailed, robust, and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol, from sample preparation to final analysis, is designed for high-throughput environments and adheres to international validation guidelines. This method is suitable for supporting drug development studies that require accurate and reliable bioanalytical data.

References

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. sciex.com [sciex.com]

- 6. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]

- 7. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. database.ich.org [database.ich.org]

- 10. agilent.com [agilent.com]

- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 12. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid as a Potential Enzyme Inhibitor

Introduction